2-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide 2-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1797637-46-7
VCID: VC6811950
InChI: InChI=1S/C19H17NO2S/c1-22-18-9-5-4-8-17(18)19(21)20-12-14-6-2-3-7-16(14)15-10-11-23-13-15/h2-11,13H,12H2,1H3,(H,20,21)
SMILES: COC1=CC=CC=C1C(=O)NCC2=CC=CC=C2C3=CSC=C3
Molecular Formula: C19H17NO2S
Molecular Weight: 323.41

2-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide

CAS No.: 1797637-46-7

Cat. No.: VC6811950

Molecular Formula: C19H17NO2S

Molecular Weight: 323.41

* For research use only. Not for human or veterinary use.

2-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide - 1797637-46-7

Specification

CAS No. 1797637-46-7
Molecular Formula C19H17NO2S
Molecular Weight 323.41
IUPAC Name 2-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]benzamide
Standard InChI InChI=1S/C19H17NO2S/c1-22-18-9-5-4-8-17(18)19(21)20-12-14-6-2-3-7-16(14)15-10-11-23-13-15/h2-11,13H,12H2,1H3,(H,20,21)
Standard InChI Key HMJDXLYHPAFJSM-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C(=O)NCC2=CC=CC=C2C3=CSC=C3

Introduction

Chemical Structure and Physicochemical Properties

2-Methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide features a benzamide core substituted with a methoxy group at the 2-position and a 2-(thiophen-3-yl)benzyl moiety at the amide nitrogen (Fig. 1). Key physicochemical parameters can be inferred from structurally similar compounds:

PropertyValue (Inferred)Basis for Inference
Molecular Weight~324.4 g/molAnalogs in PubChem entries
logP~4.0–5.0Comparable benzamides
Hydrogen Bond Acceptors4Structural analysis
Polar Surface Area~39–50 ŲThiophene and benzamide contributions

The methoxy group enhances lipophilicity, while the thiophene ring introduces π-π stacking potential, critical for target binding . The benzyl linkage may improve blood-brain barrier penetration, as observed in N-(2-aminoethyl)-N-benzyloxyphenyl benzamides .

Synthesis and Structural Modifications

Core Synthesis Strategy

The synthesis of related benzamides typically follows a four-step protocol (Scheme 1) :

  • Alkylation of Nitrophenols: 4-Nitrophenol reacts with benzyl bromides to form nitro intermediates.

  • Nitro Reduction: Catalytic hydrogenation or zinc/copper-mediated reduction yields anilines.

  • Reductive Amination: N-Boc-2-aminoacetaldehyde introduces the aminoethyl side chain.

  • Benzoylation: Reaction with benzoyl chloride derivatives forms the final amide.

For 2-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide, modifications would involve:

  • Using 2-methoxybenzoyl chloride in the final step .

  • Incorporating thiophen-3-yl via Suzuki coupling during benzyl bromide preparation .

Structure-Activity Relationship (SAR) Trends

Key substituent effects from analogous compounds (Table 1) :

Substituent (R₁)EC₅₀ (μM)Effect on Potency
2-Fluoro0.074Baseline activity
2-Chloro0.0184× improvement
2-Trifluoromethyl0.00515× improvement
2-MethoxyInactiveLoss of activity

Notably, methoxy groups at the benzamide ortho position often reduce antiparasitic activity , suggesting that 2-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide may prioritize other therapeutic targets, such as kinase inhibition or neurodegenerative pathways .

Biological Activity and Mechanisms

Central Nervous System (CNS) Penetration

Compounds with logP ~4–5 and polar surface areas <60 Ų typically achieve >1:1 brain-to-plasma ratios . The 2-(thiophen-3-yl)benzyl group in this compound mirrors neuroactive scaffolds used in dopamine receptor modulators, suggesting potential CNS applications .

Cytochrome P450 Interactions

Primary amine-containing benzamides exhibit CYP3A4 inhibition (IC₅₀ = 0.074 μM) . The absence of a free amine in 2-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide likely reduces this off-target effect, improving metabolic stability.

Pharmacokinetic Profiling

Predicted parameters based on in vitro assays of analogs:

ParameterValueSource Compound
Microsomal t½>60 min (mouse)N-Boc-protected analogs
Oral Bioavailability40–60%Benzyloxyphenyl series
Brain Exposure3:1 (brain:plasma)Thiophene-containing analogs

Comparative Analysis with Nicotinamide Derivatives

The structurally similar 2-methoxy-N-(2-(thiophen-3-yl)benzyl)nicotinamide (PubChem CID 76149286) highlights critical differences:

  • Nicotinamide Core: Pyridine ring increases polarity (PSA = 39.2 Ų vs. ~45 Ų for benzamide).

  • Target Selectivity: Nicotinamides favor kinase inhibition, while benzamides target parasitic enzymes .

  • Metabolic Stability: Benzamides exhibit longer t½ due to reduced oxidative metabolism .

Future Directions and Optimization

  • Synthetic Optimization:

    • Replace methoxy with chloro or trifluoromethyl to enhance potency .

    • Introduce piperazine side chains for improved solubility .

  • Target Identification:

    • Proteomic profiling to identify binding partners.

    • Molecular docking against T. brucei phosphodiesterases .

  • In Vivo Validation:

    • Acute toxicity studies in murine models.

    • Efficacy testing in chronic trypanosomiasis models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator